molecular formula C30H36N2O4 B580499 4-Quinolone-3-Carboxamide Furan CB2 Agonist CAS No. 1314230-75-5

4-Quinolone-3-Carboxamide Furan CB2 Agonist

Cat. No. B580499
CAS RN: 1314230-75-5
M. Wt: 488.628
InChI Key: NXZZNXUALWSJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolone-3-Carboxamide Furan CB2 Agonist is an agonist of the peripheral cannabinoid (CB) receptor CB2 . It may have antinociceptive and anti-inflammatory effects, as well as prevent osteoporosis . It is a high-affinity ligand of CB2 (Ki = 8.5 nM) with little affinity for CB1 .


Molecular Structure Analysis

The molecular formula of 4-Quinolone-3-Carboxamide Furan CB2 Agonist is C30H36N2O4 . It has a molecular weight of 488.6 g/mol . The IUPAC name is N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 488.6 g/mol , a molecular formula of C30H36N2O4 , and a topological polar surface area of 71.8 Ų . It has a rotatable bond count of 8 and a complexity of 843 .

Scientific Research Applications

1. Analgesic Properties and Pain Management

4-Quinolone-3-carboxamide derivatives have been studied for their potential in pain management. The compounds showed significant analgesic activity in animal models, with some derivatives demonstrating an ability to reduce nociceptive behavior in the late phase of formalin tests, suggesting potential applications in acute peripheral and inflammatory pain management (Pasquini et al., 2010).

2. Anti-Inflammatory and Immunomodulatory Effects

Research indicates that 4-Quinolone-3-carboxamide furan CB2 agonists may have significant anti-inflammatory and immuno-modulatory properties. Some derivatives have been found to exert anti-proliferative effects and down-regulate inflammatory markers such as TNF-α and IL-10. These properties suggest potential therapeutic applications in conditions with inflammatory components, such as multiple sclerosis (Malfitano et al., 2016).

3. Potential in Cancer Therapy

Certain quinolone-3-carboxamide derivatives show promise in cancer therapy, exhibiting anti-proliferative actions on cancer cell lines. Some compounds have been found to decrease cell viability in prostatic cancer cell lines and are being investigated for their mechanisms of action and potential therapeutic roles in cancer treatment (Manera et al., 2015).

4. Applications in Neurodegenerative Diseases

Selective CB2 agonists derived from 4-Quinolone-3-carboxamide furan have shown potential in the treatment of neurodegenerative diseases. Research into compounds like COR167 demonstrates their protective effects against ischemia and reperfusion-induced brain injury, highlighting their potential in therapies for conditions like stroke and other neurodegenerative disorders (Contartese et al., 2012).

5. Therapeutic Use in Rheumatoid Arthritis

Studies have demonstrated the efficacy of certain CB2 agonists in models of rheumatoid arthritis. These compounds can significantly reduce the severity of arthritis symptoms, decrease joint destruction, and show potential as novel treatments for rheumatoid arthritis (Bai et al., 2019).

Safety and Hazards

The safety data sheet indicates that no special measures are required for this compound . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . After swallowing, if symptoms persist, a doctor should be consulted .

properties

IUPAC Name

N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZZNXUALWSJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Reactant of Route 2
Reactant of Route 2
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Reactant of Route 3
Reactant of Route 3
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Reactant of Route 4
Reactant of Route 4
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Reactant of Route 5
Reactant of Route 5
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Reactant of Route 6
Reactant of Route 6
4-Quinolone-3-Carboxamide Furan CB2 Agonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.